Uvaretin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[2,4-dihydroxy-3-[(2-hydroxyphenyl)methyl]-6-methoxyphenyl]-3-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O5/c1-28-21-14-20(26)17(13-16-9-5-6-10-18(16)24)23(27)22(21)19(25)12-11-15-7-3-2-4-8-15/h2-10,14,24,26-27H,11-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHGGFQNRNEFIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)O)CC2=CC=CC=C2O)O)C(=O)CCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50207148 | |
| Record name | Uvaretin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50207148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58449-06-2 | |
| Record name | Uvaretin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58449-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Uvaretin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058449062 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Uvaretin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241906 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Uvaretin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50207148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | UVARETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZ5C9UL7V1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Research on Natural Sources and Isolation of Uvaretin
Botanical Origins of Uvaretin and its Analogues (e.g., Uvaria species, Annonaceae family)
This compound was first isolated in 1976 from the chloroform (B151607) extract of Uvaria acuminata Oliv, a plant belonging to the Annonaceae family. nih.gov The genus Uvaria, part of the Annonaceae family, comprises approximately 168 accepted species, distributed across the Old World tropics, including Africa, Asia, and Australia. researchgate.netresearchgate.netwikipedia.org These species are often woody scandent shrubs or climbing plants. researchgate.netwikipedia.org The Annonaceae family itself is a large family within the order Magnoliales, consisting of about 108 accepted genera and around 2400 species. researchgate.net
Beyond Uvaria acuminata, this compound and its analogues, such as isothis compound (B1212272) and dithis compound (B1227804), have been isolated from other Uvaria species, including Uvaria chamae, Uvaria lucida ssp. lucida, Uvaria puguensis, Uvaria rufa, and Uvaria tanzaniae. ebi.ac.ukscirp.orgtandfonline.comutwente.nlpharm.or.jptandfonline.com Another analogue, an unsaturated enone analog of this compound, was isolated from Ellipeiopsis cherrevenis, also in the Annonaceae family. nih.gov
The presence of C-benzylated or o-hydroxybenzyl groups is a typical structural feature frequently found in compounds isolated from Uvaria species, including the uvaretins. utwente.nl
| Botanical Source | Family | Compound(s) Isolated |
| Uvaria acuminata Oliv | Annonaceae | This compound, Isothis compound, Dithis compound, Isochamuvaritin, Acumitin, Benzylbenzoate, Uvangoletin nih.govebi.ac.ukpharm.or.jp |
| Ellipeiopsis cherrevenis | Annonaceae | Unsaturated enone analog of this compound nih.gov |
| Uvaria chamae P. Beauv. | Annonaceae | This compound, Isothis compound, Dichamanetin, Chamanetin, Isochamanetin ebi.ac.ukscirp.org |
| Uvaria lucida ssp. lucida | Annonaceae | This compound, Dithis compound, Chamthis compound, Benzyl (B1604629) benzoate (B1203000) ebi.ac.ukutwente.nl |
| Uvaria puguensis | Annonaceae | C-benzyl dihydrochalcones ebi.ac.uk |
| Uvaria rufa | Annonaceae | Methyl β-orsellinate, Benzyl benzoate, Caryophyllene oxide, Glutinol, 5-hydroxy-7-methoxyflavone, 5-hydroxy-6,7-dimethoxyflavone, 2,5-dihydroxy-7-methoxyflavanone, 5,7-dihydroxyflavanone (B1678386) researchgate.net |
| Uvaria tanzaniae Verdc. | Annonaceae | This compound, Dithis compound tandfonline.com |
| Uvaria tortilis | Annonaceae | This compound, Uvriatortilisin, Dichamanetin, β-sitosterol, Stigmasterol, Chamanetin, (-)-epicatechin (B1671481) scirp.org |
| Uvaria scheffleri | Annonaceae | This compound, Dithis compound, (8',9'-dihydroxy)-3-farnesylindole ebi.ac.uktandfonline.com |
| Uvaria grandiflora Roxb. ex Hornem | Annonaceae | Uvariagrandols A and B, and other known compounds researchgate.net |
Methodological Advances in this compound Isolation from Natural Extracts
The isolation of this compound and its analogues from plant materials typically involves extraction followed by various chromatographic separation techniques. Initial steps often include extracting the plant material with solvents like chloroform or methanol (B129727). nih.govscirp.orgresearchgate.net The crude extracts are then subjected to purification processes.
Chromatographic methods are fundamental to the isolation of this compound from complex natural extracts. Techniques such as thin-layer chromatography (TLC), vacuum liquid chromatography (VLC), radial chromatography (RC), flash column chromatography, and silica (B1680970) gel column chromatography have been employed. nih.govscirp.orgutwente.nlresearchgate.net
For instance, isolation from Uvaria rufa stem bark involved methanol extraction followed by TLC and VLC analysis of the crude extracts. Radial chromatography was then used to obtain pure compounds. researchgate.net In another study, the stem barks of Uvaria tortilis were extracted with methanol, and the crude extract was partitioned using hexane (B92381) and ethyl acetate. The resulting sub-extracts were then fractionated using various chromatographic techniques, including silica gel column chromatography, leading to the isolation of this compound among other compounds. scirp.org Flash column chromatography with silica gel has also been reported for purification. nih.gov Preparative-scale isolation of active metabolites, including this compound, has been achieved using techniques such as reverse-phase column chromatography and preparative TLC. ebi.ac.ukutwente.nl
Spectroscopic methods are crucial for determining the chemical structure of isolated compounds like this compound. Techniques such as Ultraviolet (UV) spectroscopy, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (including 1D and 2D NMR like ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY), and Mass Spectrometry (MS), including high-resolution electron ionization mass spectrometry (HR-EI-MS) and low-resolution mass spectra obtained via direct injection, are commonly used. nih.govscirp.orgutwente.nltandfonline.comresearchgate.net High-performance liquid chromatography coupled with high-resolution mass spectrometry and solid-phase extraction followed by NMR (HPLC-HRMS-SPE-NMR) has also been utilized for structural elucidation. ebi.ac.uk
The structures of isolated compounds are typically elucidated by analyzing the data obtained from these spectroscopic methods and by comparing the data with previously reported literature values. scirp.orgutwente.nlresearchgate.net For example, the structure of a new C-benzyl derivative isolated alongside this compound from Uvaria tortilis was determined using UV, IR, NMR, and MS analysis. scirp.org Similarly, the structures of this compound and dithis compound isolated from Uvaria tanzaniae were elucidated based on NMR spectroscopy and HR-EI-MS data. tandfonline.com
| Spectroscopic Technique | Application in this compound Research |
| UV Spectroscopy | Structural elucidation scirp.orgresearchgate.net |
| IR Spectroscopy | Structural elucidation scirp.orgutwente.nlresearchgate.net |
| NMR Spectroscopy | Elucidation of chemical structure, including 1D and 2D techniques ebi.ac.ukscirp.orgutwente.nltandfonline.comresearchgate.net |
| Mass Spectrometry | Determination of molecular weight and fragmentation patterns nih.govscirp.orgutwente.nltandfonline.comresearchgate.net |
Synthetic Chemistry Approaches to Uvaretin and Its Analogues
Total Synthesis Strategies for Uvaretin
The total synthesis of this compound has been pursued to provide access to sufficient quantities for research and to enable the creation of structural analogues. Early synthetic routes have been developed and subsequently improved upon to enhance efficiency and yield.
Evolution of Synthetic Routes to this compound
The total synthesis of this compound was reported as early as 1985. nih.govuqac.ca More recently, a seven-step route was developed, providing access to this compound. nih.govuqac.canih.govnih.govrsc.org This route also yielded the unsaturated enone variant of this compound, another natural product. nih.govnih.govrsc.org The development of synthetic strategies has aimed at overcoming challenges associated with constructing the complex chalcone (B49325) framework and incorporating the specific substitution pattern found in this compound. nih.govuqac.ca
Optimization of Synthetic Yields and Pathways for this compound Production
Data Table: Comparison of this compound Synthesis Yields
| Synthetic Route | Number of Steps | Overall Yield (this compound) | Overall Yield (Unsaturated Enone Variant) |
| Previous Route | 5 | 5.8% | 3.0% |
| Recent Optimized Route | 7 | 15.1% | 16.7% |
Design and Construction of this compound-Derived Chemical Libraries
Chemical libraries based on this compound and its synthetic intermediates have been constructed to explore the structure-activity relationships within this class of natural products and to discover new bioactive agents. nih.govnih.govrsc.orgresearchgate.netk-state.edunih.govrsc.orgx-mol.net
Systematic Library Design from this compound Intermediates
The design of these libraries often utilizes intermediates accessed during the total synthesis of this compound. nih.govresearchgate.netk-state.edunih.gov This approach allows for the systematic generation of compounds with variations on the core chalcone structure and its substituents. For example, numerous chalcone-based libraries with various substitutions on the phenolic groups within the chalcone core have been assembled. researchgate.netnih.gov
Synthetic Manipulation for Novel this compound Analogues
Synthetic manipulation of this compound intermediates and the core structure allows for the creation of novel analogues with altered chemical and biological properties. Studies have involved modifying the phenolic core and exploring the role of the o-hydroxybenzyl group present in the this compound family. researchgate.netnih.gov These manipulations aim to tune properties such as cytotoxicity and potentiation effects. researchgate.netnih.gov The construction of chalcone hybrids possessing different functional groups has also been explored. researchgate.netnih.gov
Pharmacological and Biological Activity Research of Uvaretin
Antineoplastic and Cytotoxicity Studies of Uvaretin
This compound and related compounds have been studied for their ability to inhibit the growth and induce death in cancer cells. researchgate.netresearchgate.netnih.govresearchgate.net
In Vitro Cytotoxicity Profiles of this compound in Diverse Cancer Cell Lines (e.g., HeLa, U937, A549, MIA PaCa-2, HL-60, RPMI-8226)
Studies have evaluated the cytotoxic effects of this compound across a range of cancer cell lines. This compound has demonstrated growth inhibitory effects against human promyelocytic leukemia HL-60 cells, inducing apoptotic cell death characterized by chromosomal condensation, nuclear degradation, accumulation of cells in the G1 phase, and DNA fragmentation. nih.gov The cytotoxicity of this compound was found to be stronger compared to isothis compound (B1212272), suggesting that the substitution pattern of the 2-hydroxybenzyl group may influence cytotoxicity. nih.gov
Evaluation of this compound has revealed IC50 values between 2.0 and 5.1 µM in cancerous cell lines including HeLa, U937, A549, and MIA PaCa-2. researchgate.netresearchgate.net Screening of a library of related chalcone (B49325) compounds, including those structurally similar to this compound, identified over 30 compounds with single-digit µM IC50 activity as sole agents across six cancerous cell lines. researchgate.netresearchgate.net Research also indicates that increasing the hydrophobic character of the phenolic core in related chalcones may correlate with a decrease in sole agent cytotoxicity. researchgate.netnih.gov The presence of the o-hydroxybenzyl group, characteristic of the this compound family, appears to contribute to its cytotoxic character. researchgate.netnih.gov
| Cell Line | IC50 (µM) Range |
|---|---|
| HeLa | 2.0 - 5.1 |
| U937 | 2.0 - 5.1 |
| A549 | 2.0 - 5.1 |
| MIA PaCa-2 | 2.0 - 5.1 |
| HL-60 | Growth inhibition, apoptosis induction |
| RPMI-8226 | Activity observed researchgate.net |
Potentiation of Chemotherapeutic Agents by this compound and Analogues (e.g., 6-thiopurine, doxorubicin, etoposide, paclitaxel)
Beyond its direct cytotoxic effects, this compound and its analogues have been investigated for their potential to enhance the activity of existing chemotherapeutic agents. Studies have shown that the potentiation of agents like 6-thiopurine in the pancreatic cancer cell line MIA PaCa-2 can be modulated by altering the hydrophobic character of the phenolic core in this compound-related compounds. researchgate.netnih.gov Multiple compounds structurally related to this compound have demonstrated promising potentiating properties when combined with known chemotherapeutic agents. researchgate.net
Antimicrobial Activity Research of this compound and Related Compounds
This compound and compounds structurally similar to it have been explored for their activity against various microorganisms, including bacteria and fungi. ajol.infotandfonline.comresearchgate.netnih.govresearchgate.nettandfonline.comjuniperpublishers.com
Antibacterial Efficacy Investigations of this compound (e.g., against Gram-positive bacteria)
Research indicates that this compound and related dihydrochalcones possess antibacterial activity, particularly against Gram-positive bacteria. ajol.inforesearchgate.netnih.govmdpi.com A mixture containing this compound and dithis compound (B1227804) isolated from Uvaria acuminata showed activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus anthracis. ajol.info This mixture demonstrated activity that was 65% and 57% as effective as the standard antibacterial drug, gentamycin, against S. aureus and B. anthracis, respectively. ajol.info
Ethanol (B145695) extracts from Uvaria chamae roots, which contain this compound and other dihydrochalcones, have shown high activity against Gram-positive cocci, including multidrug-resistant strains like vancomycin-resistant Enterococcus (VRE) and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The antibacterial activity of these extracts was observed to be more extensive than that of conventional broad-spectrum antibiotics against these resistant strains. nih.gov While the literature primarily reports antibacterial activity of chalcones and their derivatives against Gram-positive microorganisms, some studies have also indicated activity against Gram-negative bacteria. researchgate.net
| Bacterial Species | Gram Stain | Activity (this compound/Mixture) | Comparison to Gentamycin |
|---|---|---|---|
| Staphylococcus aureus | Gram-positive | Active | 65% as active ajol.info |
| Bacillus anthracis | Gram-positive | Active | 57% as active ajol.info |
| Staphylococcus epidermidis | Gram-positive | Potent (mixture) researchgate.net | Not specified |
| Bacillus subtilis | Gram-positive | Potent (mixture) researchgate.net | Not specified |
| VRE strains | Gram-positive | Sensitive to extract nih.gov | More extensive nih.gov |
| MRSA strains | Gram-positive | Sensitive to extract nih.gov | More extensive nih.gov |
Antifungal Research of this compound and its Influence on Fungal Targets
Investigations into the antifungal properties of this compound and related compounds have also been conducted. While some studies on Uvaria acuminata extracts containing this compound showed mild inhibition of Candida albicans, generally, crude extracts, fractions, and isolated compounds from this plant were reported as inactive against C. albicans. ajol.info However, extracts from Diospyros mafiensis demonstrated notable activity against this fungus. ajol.info
Other research on Uvaria scheffleri extracts, which have yielded this compound in previous studies, has shown antifungal activity against Aspergillus niger, Aspergillus fumigatus, and Penicillium species. tandfonline.comresearchgate.net An ethanol extract of the stem bark of U. scheffleri also exhibited activity against Candida albicans. tandfonline.com A mixture of 2′,6′-dihydroxy-4′-methoxychalcone and 5,7-dihydroxyflavone, compounds also found in Uvaria scheffleri, showed activity against C. albicans, A. niger, A. fumigatus, and Penicillium species. tandfonline.comresearchgate.net Compound KB (Dithis compound chalcone), a related compound, has shown high activity against Aspergillus niger, Aspergillus flavus, Aspergillus fumigatus, and Candida albicans in other studies. juniperpublishers.com
| Fungal Species | Activity (this compound/Related Compounds) | Notes |
|---|---|---|
| Candida albicans | Mild inhibition (mixture) ajol.info; Active (related compounds/extracts) tandfonline.comresearchgate.netjuniperpublishers.com | Activity varies depending on source and compound ajol.infotandfonline.comresearchgate.netjuniperpublishers.com |
| Aspergillus niger | Active (related compounds/extracts) tandfonline.comresearchgate.netjuniperpublishers.com | Activity observed tandfonline.comresearchgate.netjuniperpublishers.com |
| Aspergillus flavus | Active (related compounds) juniperpublishers.com | High activity observed juniperpublishers.com |
| Aspergillus fumigatus | Active (related compounds/extracts) tandfonline.comresearchgate.netjuniperpublishers.com | Activity observed tandfonline.comresearchgate.netjuniperpublishers.com |
| Penicillium species | Active (related compounds/extracts) tandfonline.comresearchgate.net | Activity observed tandfonline.comresearchgate.net |
Other Biological Activities Explored for this compound (e.g., Anti-inflammatory, Antiparasitic, Neuroprotective)
Research into the biological activities of this compound extends beyond its previously discussed effects, exploring its potential in areas such as anti-inflammation, antiparasitic action, and neuroprotection. This compound is a compound of interest in the fields of life science and biology, with its unique structure suggesting potential biological activity. ontosight.ai Its structural similarity to known bioactive compounds indicates potential applications in pharmaceutical and nutraceutical development. ontosight.ai
Anti-inflammatory Activity:
Studies have investigated the anti-inflammatory potential of extracts from Uvaria species, which contain this compound. For instance, research on the methanolic extract and fractions of Uvaria comperei stems demonstrated interesting anti-inflammatory properties. nih.govnih.gov The crude extract at concentrations of 250 and 500 µg/mL completely inhibited albumin denaturation in vitro. nih.gov Furthermore, specific fractions, including F2, showed significant anti-inflammatory activity, with F2 at 500 µg/mL displaying 100% inhibition of albumin denaturation. nih.gov In vivo studies using the carrageenan-induced paw oedema model in mice showed that oral administration of the F2 fraction induced significant anti-inflammatory activity, reducing paw oedema volume. nih.gov A dose of 25 mg/kg of F2 caused 50% inhibition after 30 minutes and 96% after 6 hours, while 50 mg/kg resulted in 87% inhibition after 6 hours. nih.gov
Antiparasitic Activity:
This compound has been investigated for its activity against parasites, particularly Plasmodium falciparum, the causative agent of malaria. The genus Uvaria has been extensively studied for its in vitro antimalarial activity. scielo.br this compound, along with other substances like dithis compound, has been isolated from Uvaria species and tested against the K1 strain of P. falciparum. scielo.br this compound demonstrated antiplasmodial activity with an IC50 of 3.5 µg/mL against this strain. scielo.br This activity contributes to the traditional use of Uvaria species in treating malaria and fever. scielo.brsciencearchives.org
Neuroprotective Activity:
The neuroprotective potential of this compound and related chalcones has also been explored. Preclinical studies on chalcones and their derivatives have indicated their potential as neuroprotective agents. frontiersin.org While direct studies specifically on this compound's neuroprotective effects are less extensively documented in the provided search results, its presence in plants traditionally used for various ailments, including those potentially related to neurological function (though not explicitly stated as neuroprotective in the traditional uses mentioned), and its classification within the chalcone family, which has shown neuroprotective properties, suggest this as an area of potential research. frontiersin.orgbiochemjournal.comscispace.com Reviews on Uvaria species highlight their diverse pharmacological activities, which could encompass effects relevant to neuroprotection. sciencearchives.orgresearchgate.netresearchgate.net
Here is a summary of some research findings on the biological activities of this compound and related Uvaria extracts:
| Activity | Source/Compound | Model/Assay | Key Finding | Citation |
| Anti-inflammatory | Uvaria comperei extract | In vitro albumin denaturation inhibition | Complete inhibition at 250 and 500 µg/mL. | nih.gov |
| Anti-inflammatory | Uvaria comperei fraction F2 | In vitro albumin denaturation inhibition | 100% inhibition at 500 µg/mL. | nih.gov |
| Anti-inflammatory | Uvaria comperei fraction F2 | In vivo carrageenan-induced paw oedema (mice) | Significant reduction in oedema volume. | nih.gov |
| Antiparasitic | This compound (Uvaria species) | In vitro P. falciparum (K1 strain) | IC50 = 3.5 µg/mL. | scielo.br |
Data Tables:
Based on the information found, a table summarizing the anti-inflammatory and antiparasitic activities can be presented.
Table 1: Summary of this compound and Uvaria Extract Biological Activities
| Activity | Compound/Extract | Assay/Model | Result |
| Anti-inflammatory | Uvaria comperei crude extract | In vitro albumin denaturation | Complete inhibition at 250, 500 µg/mL nih.gov |
| Anti-inflammatory | Uvaria comperei fraction F2 | In vitro albumin denaturation | 100% inhibition at 500 µg/mL nih.gov |
| Anti-inflammatory | Uvaria comperei fraction F2 | In vivo carrageenan-induced paw oedema (mice) | 96% inhibition at 25 mg/kg after 6h nih.gov |
| Antiparasitic | This compound | In vitro P. falciparum (K1 strain) | IC50 = 3.5 µg/mL scielo.br |
Further detailed research findings on the mechanisms underlying these activities, particularly for neuroprotection, would require more specific studies focused directly on this compound.
Molecular Mechanisms of Action Research of Uvaretin
Research on Uvaretin-Induced Apoptosis Pathways
Studies have investigated the capacity of this compound and related C-benzylated dihydrochalcones, such as isothis compound (B1212272) and dithis compound (B1227804), to induce apoptosis in cancer cells. pharm.or.jpjst.go.jp Apoptosis, a programmed cell death process, is crucial for development and maintaining tissue homeostasis, and its dysregulation is linked to various diseases, including cancer. actaorthop.orgassaygenie.com
Research on this compound's effects on human promyelocytic leukemia HL-60 cells indicated that these compounds appeared to induce apoptosis. pharm.or.jpjst.go.jp The mechanism of cytotoxicity of these dihydrochalcones was explored by examining their apoptosis-inducing effects. pharm.or.jp
Cell Cycle Modulation and DNA Fragmentation Studies by this compound
Cell cycle analysis has been employed to understand how this compound affects cell proliferation. Studies on HL-60 cells treated with C-benzylated dihydrochalcones, including this compound, showed an accumulation of cells in the G1 phase. pharm.or.jpjst.go.jp The appearance of a sub-G1 peak in cell cycle analysis further suggested that these compounds arrested the cell cycle at the G1 phase and subsequently triggered apoptosis. pharm.or.jpjst.go.jp
DNA fragmentation, a characteristic feature of apoptosis, has also been assessed in cells treated with these compounds. pharm.or.jpfortuneonline.org Detection of DNA fragmentation in HL-60 cells treated with C-benzylated dihydrochalcones confirmed apoptotic cell death. pharm.or.jpjst.go.jp
Caspase Cascade Activation Research in this compound's Apoptotic Effects
The activation of caspases, a family of proteases, is a crucial event in the execution of apoptosis. plos.orgnih.gov Research has investigated the involvement of the caspase cascade in the apoptotic effects induced by this compound and its analogues. Studies on HL-60 cells indicated that these C-benzylated dihydrochalcones caused the activation of caspase-3, a key executioner caspase. pharm.or.jpjst.go.jp This activation of caspase-3 further confirmed the apoptotic cell death pathway induced by these compounds. pharm.or.jp While caspase-3 activation was observed, one study noted no observed effect on caspase-8, but a slight promotion of caspase-9 activation by related compounds. sunedu.gob.pe
Enzyme Inhibition Studies by this compound and Analogues
This compound and its analogues have also been investigated for their potential to inhibit various enzymes, suggesting other mechanisms through which they exert biological effects.
This compound's Inhibition of Apoptosis-Signaling Kinase 1 (ASK1)
Apoptosis-signaling kinase 1 (ASK1), a member of the MAP kinase kinase kinase family, is involved in activating pathways that respond to stress or induce cell apoptosis. ASK1 is overexpressed in various cancers and is considered a potential drug target. scilit.comresearchgate.net Computational studies, such as molecular docking, have identified this compound as a promising candidate for inhibiting ASK1. scilit.comresearchgate.netresearchgate.net Molecular docking studies identified this compound as having a favorable binding affinity for ASK1, with a reported binding score of -11.328 kcal/mol in one study evaluating compounds against colorectal cancer. scilit.comresearchgate.net
Research on Fungal Plasma Membrane H+-ATPase Inhibition by this compound
The fungal plasma membrane H+-ATPase (Pma1) is a vital enzyme in fungi, responsible for pumping protons out of the cell to maintain the electrochemical gradient necessary for nutrient import and intracellular pH regulation. mdpi.comresearchgate.net As this enzyme is essential in fungi but absent in mammals, it represents an attractive target for antifungal drugs. mdpi.com Research screening plant metabolites for fungal PM H+-ATPase inhibition identified this compound, along with other o-hydroxybenzylated flavanones and chalcones from Uvaria chamae, as compounds exhibiting inhibitory activity against this enzyme. ku.dknih.gov Studies determined the IC50 values for the inhibition of PM H+-ATPase by these compounds. ku.dknih.gov
Glycosidase and Amylase Inhibitory Research of this compound
Studies have explored the potential of chalcones and related compounds, including those structurally similar to this compound, to inhibit enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase. researchgate.netresearchgate.netscispace.comnih.govjmp.ir Inhibition of these enzymes can help manage postprandial blood glucose levels. nih.gov While some chalcone (B49325) derivatives have shown significant inhibitory activities against α-glucosidase and α-amylase, specific detailed research findings focusing solely on the inhibitory activity of this compound itself against these enzymes were not prominently available in the search results. researchgate.netresearchgate.netnih.gov However, the broader context of chalcones as inhibitors of these enzymes suggests potential for this compound or its analogues in this area, warranting further specific investigation. scispace.comnih.gov One study mentioned evaluating compounds, including dithis compound and this compound, for α-glucosidase inhibitory activity. scispace.com Another study on compounds isolated from Uvaria rufa reported on the α-glucosidase and α-amylase inhibitory activities of other compounds, including a new C-benzylated flavone, uvariaruflavone. researchgate.net
This compound, a C-benzylated dihydrochalcone (B1670589), has garnered attention in scientific research, particularly concerning its molecular mechanisms of action. Studies have explored its potential interactions with various biological targets through computational methods like molecular docking and investigated its effects on cellular signaling pathways, including those involved in apoptosis, cell cycle regulation, and inflammation.
Molecular Docking and Binding Affinity Investigations of this compound
Molecular docking is a computational technique used to predict the preferred binding orientation and affinity of a small molecule, such as this compound (PubChem CID: 73447), within the active site of a target macromolecule, typically a protein. This method provides insights into potential binding mechanisms and interaction strengths openaccessjournals.com. Studies utilizing molecular docking have explored this compound's potential to interact with various protein targets.
One study identified this compound as a promising candidate with favorable binding affinity towards apoptosis-signaling kinase 1 (ASK1), a mitogen-activated protein kinase kinase kinase (MAPKKK) involved in inflammation and apoptosis scilit.comdntb.gov.ua. Molecular docking studies in this research indicated that this compound had a notable binding score of -11.328 kcal/mol when targeting ASK1 scilit.comresearcher.life. This suggests a strong predicted interaction between this compound and ASK1. Further validation of these findings was performed using induced fit docking and binding free energy calculations scilit.com.
Molecular docking analysis has also been applied to investigate the interaction of this compound with other potential targets. For instance, a study exploring secondary metabolites from Uvaria scheffleri included molecular docking of isolated compounds, including this compound, against E. coli DNA gyrase B and human topoisomerase IIα nih.gov. While the abstract primarily highlighted the binding energies of other compounds against these targets, it confirms the application of molecular docking to this compound in the context of antimicrobial activity research nih.gov.
Another study mentioned molecular docking studies of this compound in the context of alpha-glucosidase inhibition scispace.com. These computational investigations help to understand how this compound might interact with the active site of alpha-glucosidase and potentially inhibit its activity scispace.com.
These molecular docking and binding affinity studies provide computational evidence suggesting that this compound can interact with key proteins involved in various biological processes, including apoptosis signaling and enzyme inhibition.
This compound's Modulation of Cellular Signaling Cascades
This compound has been reported to modulate several cellular signaling cascades, influencing processes such as apoptosis, cell cycle progression, and inflammatory responses.
Research has indicated that this compound can induce apoptosis in certain cancer cell lines, such as human promyelocytic leukemia cell line HL60 researchgate.net. Apoptosis, or programmed cell death, is a crucial process for eliminating unwanted or damaged cells and is regulated by complex signaling pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways glpbio.comnih.gov. These pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program glpbio.comnih.gov. The modulation of apoptosis signaling pathways by this compound contributes to its cytotoxic effects researchgate.net.
This compound has also been linked to the modulation of inflammatory pathways researchgate.netresearchgate.netresearchgate.net. Inflammation is a complex biological response mediated by various signaling molecules and cascades, including the NF-κB pathway researchgate.net. The NF-κB pathway plays a central role in regulating the expression of genes involved in inflammation, immunity, and cell survival researchgate.netresearchgate.netnih.gov. Modulation of this pathway can influence the inflammatory response researchgate.netnih.gov. While the specific mechanisms by which this compound modulates inflammatory pathways require further detailed investigation, its presence in Uvaria species known for their anti-inflammatory properties suggests an involvement researchgate.netresearchgate.net.
Furthermore, this compound has been shown to display growth inhibitory effects, which can be related to its influence on cell cycle progression hodoodo.com. The cell cycle is a tightly regulated process controlled by a series of checkpoints and signaling molecules, including cyclins and cyclin-dependent kinases (CDKs) jmedsciences.comnih.gov. Dysregulation of the cell cycle is a hallmark of cancer jmedsciences.comnih.gov. Compounds that can modulate cell cycle progression, potentially by inhibiting CDKs or affecting other regulatory proteins, can inhibit cell proliferation jmedsciences.commdpi.com.
Studies on dihydrochalcones, the class of compounds to which this compound belongs, have also indicated modulation of pathways such as the PI3K/Akt and AMPK signaling pathways mdpi.com. The PI3K/Akt pathway is a critical signaling cascade involved in various cellular processes, including cell growth, proliferation, survival, and metabolism nih.govijbs.complos.org. Its dysregulation is frequently observed in cancer nih.gov. Modulation of the PI3K/Akt pathway can influence cell fate decisions, promoting or inhibiting survival and proliferation nih.govplos.orgtechscience.com.
Collectively, research indicates that this compound influences key cellular signaling cascades involved in apoptosis, inflammation, and cell cycle control, providing a basis for understanding its observed biological activities.
Structure Activity Relationship Sar Investigations of Uvaretin and Analogues
Influence of Phenolic Core Hydrophobicity on Uvaretin's Biological Activities
The hydrophobicity of the phenolic core in this compound and related chalcone (B49325) structures significantly impacts their biological activities, particularly cytotoxicity. Studies have shown that increasing the hydrophobic character of the phenolic core in chalcone-based libraries correlates with a decrease in sole agent cytotoxicity. researchgate.netnih.govresearchgate.net This suggests that a certain level of hydrophilicity in this region may be important for cytotoxic effects. Conversely, the potentiation of activity with other therapeutic agents, such as 6-thiopurine, in cancer cell lines like MIA PaCa-2, appears to be tunable by incorporating less-hydrophobic character on the phenolic core. researchgate.netnih.govresearchgate.net Phenolic lipids, in general, possess both hydrophilic (due to hydroxyl groups) and hydrophobic regions, contributing to their amphiphilic character and interactions with biological membranes and proteins. nih.gov
Functional Role of the o-Hydroxybenzyl Group in this compound's Cytotoxicity
The ortho-hydroxybenzyl group is a notable structural feature present in the this compound family of natural products. Research indicates that this group plays a significant functional role in the cytotoxic character of these compounds. researchgate.netnih.govresearchgate.net The presence of this specific moiety has been revealed to contribute to the ability of this compound and its analogues to induce cytotoxicity in various cancer cell lines. researchgate.netnih.govresearchgate.net
Substituent Effects on this compound's Core Structure and Bioactivity
Substituent effects on the core structure of this compound and its derivatives can significantly modulate their bioactivity. While specific detailed studies on substituent effects solely on the this compound core are not extensively highlighted in the provided context, broader SAR studies on chalcones (the structural class this compound belongs to) provide relevant insights. For instance, in studies on xanthohumol (B1683332) analogues (a related chalcone), the introduction of electron-withdrawing groups, particularly at the meta-position, was found to be favored for cytotoxicity. acs.org Methylation of phenoxyl groups in these analogues also generally improved potency. acs.org These findings suggest that the electronic and steric nature of substituents on the aromatic rings of the chalcone scaffold, including the phenolic core and the phenylpropanone moiety of this compound, are likely to influence interactions with biological targets and thus affect bioactivity.
Comparative SAR Studies with this compound's Natural and Synthetic Analogues
Comparative SAR studies involving this compound and its natural and synthetic analogues have been instrumental in identifying structural determinants of activity. Natural analogues, such as the unsaturated enone variant of this compound, have been evaluated alongside this compound, revealing similar cytotoxic activities in the low micromolar range against various cancerous cell lines, including HeLa, U937, A549, and MIA PaCa-2. nih.gov
Synthetic manipulation of intermediates from the total synthesis of the this compound class of natural products has allowed for the construction of small chemical libraries. researchgate.netnih.govresearchgate.net Evaluating these libraries has led to the discovery of numerous compounds with single-digit micromolar IC₅₀ activity as sole agents against cancer cell lines. nih.gov Furthermore, some library members have shown promising potentiating properties with known chemotherapeutic agents, a property not always observed with the natural products themselves. nih.gov For example, a trimethoxy analogue of this compound, while less cytotoxic as a sole agent, demonstrated greater synergism with certain drugs compared to this compound. nih.gov Studies on other C-benzylated dihydrochalcone (B1670589) derivatives have also provided insights into the importance of hydroxyl group positions for activities like antibacterial effects. juniperpublishers.com
Computational and Quantitative SAR (QSAR) Modeling for this compound Derivatives
Computational approaches, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, have been applied to study this compound and its potential interactions with biological targets. Molecular docking studies have identified this compound as a promising candidate with favorable binding affinity to certain targets, such as SARS-CoV-2 main protease (Mpro) with a notable binding score. researchgate.netresearcher.lifenih.gov In silico analyses, including molecular docking, have also been used to study the interaction of this compound and other compounds with targets like E. coli DNA gyrase B and human DNA topoisomerase IIα. dovepress.comresearchgate.net
QSAR modeling aims to build predictive models that correlate chemical structure with biological activity using statistical methods and molecular descriptors. youtube.comresearchgate.net For this compound derivatives, QSAR analysis, sometimes integrated with structure-based pharmacophore modeling, has been employed to understand the molecular determinants essential for activity and to predict the activity of related compounds. researchgate.netnih.gov These models can help in prioritizing structures for synthesis and testing and provide insights into the properties that influence activity, aiding in lead optimization. youtube.com For instance, a QSAR model combining molecular descriptors with a structure-based pharmacophore was capable of explaining bioactivity variation among structurally diverse inhibitors of IRAK-4, an enzyme this compound has shown activity against. nih.gov
Preclinical Pharmacological Evaluation of Uvaretin
In Vitro Efficacy Assessments of Uvaretin in Disease-Relevant Models
In vitro studies have investigated the effects of this compound across a range of disease models, including cancer and microbial infections. researchgate.netresearchgate.netnih.govnih.govscite.aiscielo.br These studies often employ cell lines or isolated enzymes to evaluate the compound's direct impact on biological processes relevant to the disease.
Anticancer Activity: this compound and other compounds isolated from Uvaria chamae have shown significant anticancer properties in pharmacological evaluations. researchgate.netresearchgate.net In vitro cytotoxicity screening is a common method to assess the potential of compounds against various cancer cell lines. scielo.brmdpi.com
Antimicrobial Activity: Research has demonstrated the antibacterial and antifungal activities of this compound. researchgate.netresearchgate.netnih.govnih.govtandfonline.comresearchgate.net Studies on Uvaria chamae root extracts, which contain this compound, have shown activity against Gram-positive cocci, including multidrug-resistant strains like vancomycin-resistant Enterococcus (VRE) and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The antimicrobial activity of Uvaria scheffleri extracts and isolated compounds, including this compound, has also been evaluated against bacteria such as Staphylococcus aureus and Escherichia coli, and fungi like Candida albicans, Aspergillus niger, Aspergillus fumigatus, and Penicillium species. nih.govtandfonline.comresearchgate.net
| Microorganism | This compound Activity (In Vitro) | Reference |
| Staphylococcus aureus | Active | nih.govtandfonline.comresearchgate.net |
| Enterococcus faecalis | Active | nih.gov |
| Enterococcus faecium | Active | nih.gov |
| Candida albicans | Active | nih.govtandfonline.comresearchgate.net |
| Aspergillus niger | Active | tandfonline.comresearchgate.net |
| Aspergillus fumigatus | Active | tandfonline.comresearchgate.net |
| Penicillium species | Active | tandfonline.comresearchgate.net |
| Escherichia coli | Evaluated (Activity noted for extract) | nih.gov |
| Multidrug-resistant Gram-positive cocci | Highly Active | nih.gov |
Anti-inflammatory Activity: Extracts and isolates from Uvaria species have exhibited significant anti-inflammatory activity through various mechanisms of action. researchgate.netdntb.gov.ua
Antimalarial Activity: this compound has been reported to possess antimalarial activity. tandfonline.com Studies have evaluated the in vitro antiplasmodial activity of various compounds, including chalcones, against Plasmodium falciparum strains. acs.orgnih.gov
In Vivo Efficacy Studies of this compound in Animal Models of Disease
In vivo studies using animal models are conducted to assess the efficacy of a compound within a complex biological system. nih.govpharmaron.com While extensive in vivo data specifically on isolated this compound is less detailed in the provided search results compared to in vitro studies, some sources mention in vivo evaluations of Uvaria extracts containing this compound. researchgate.netnarraj.org
Research on Uvaria chamae roots, which contain this compound, has demonstrated in vivo antimicrobial activities with reference strains and multidrug-resistant strains. nih.gov
Toxicological Research and Safety Profile Assessment of Uvaretin
In Vitro Toxicology Investigations of Uvaretin
In vitro studies are crucial for the preliminary assessment of a compound's toxicity at the cellular level. For this compound, these investigations have consistently demonstrated cytotoxic, or cell-killing, properties across a range of human cancer cell lines.
Morphological Changes: Staining with Hoechst 33258 revealed significant chromosomal condensation and nuclear degradation, which are characteristic features of apoptosis. jst.go.jppharm.or.jp
Cell Cycle Disruption: Analysis of the cell cycle showed an accumulation of cells in the G1 phase and the appearance of a sub-G1 peak, which is often indicative of apoptotic cells. jst.go.jppharm.or.jp
Biochemical Markers: The detection of DNA fragmentation and the activation of caspase-3, a critical executioner enzyme in the apoptotic pathway, further confirmed that this compound induces cell death through this mechanism. jst.go.jppharm.or.jp
The cytotoxic potential of this compound has been quantified in various cancer cell lines, with IC50 values (the concentration required to inhibit cell proliferation by 50%) often falling in the low micromolar range. nih.gov Studies have shown that the presence of the o-hydroxybenzyl group within the structure of the this compound family of compounds is important for its cytotoxic character. nih.gov
| Cell Line | Cancer Type | Reported IC50 Value (μM) | Reference |
|---|---|---|---|
| HeLa | Cervical Cancer | 2.0 - 5.1 | nih.gov |
| U937 | Lymphoma | 2.0 - 5.1 | nih.gov |
| A549 | Lung Cancer | 2.0 - 5.1 | nih.gov |
| MIA PaCa-2 | Pancreatic Cancer | 2.0 - 5.1 | nih.gov |
| HL-60 | Promyelocytic Leukemia | Significant Cytotoxicity | jst.go.jppharm.or.jp |
| KB | Nasopharynx Carcinoma | Active | pharm.or.jpresearchgate.net |
Furthermore, studies on the methanol (B129727) extract of Uvaria chamae, a known source of this compound, have indicated that it possesses both cytotoxic and genotoxic (damaging to genetic material) properties in mice. researchgate.net
In Vivo Toxicity Studies of this compound in Preclinical Models
While in vitro data is extensive, in vivo toxicological data for purified this compound is more limited. Early research noted that this compound demonstrated activity against P-388 lymphocytic leukemia in mice, which represents an early in vivo assessment of its biological effect. nih.govresearchgate.net
More detailed toxicological information comes from studies on the entire plant extract rather than the isolated compound. A safety assessment of the aqueous root extract of Uvaria chamae was conducted in Sprague Dawley rats to evaluate acute and subchronic toxicity. scispace.com In the acute toxicity phase, single doses up to 1000 mg/kg were administered without mortality. scispace.com In the 28-day subchronic study, daily oral administration of the extract at doses up to 5000 mg/kg did not lead to mortality or significant changes in most biochemical and hematological parameters. scispace.com
Key findings from the subchronic toxicity study of Uvaria chamae root extract are summarized below.
| Parameter | Observation |
|---|---|
| Mortality | No mortality observed at doses up to 5000 mg/kg/day. |
| Serum Electrolytes | No significant alterations compared to the control group. |
| Total Protein & Albumin | No significant alterations compared to the control group. |
| Serum Amylase | Significant decrease in activity only in the group treated with 5000 mg/kg. |
| Hematology (Red Cells) | Red cell indices were not significantly altered. |
| Hematology (White Cells) | Significant increase in monocytes at 2000 and 3000 mg/kg doses. |
| Histopathology | No significant pathological changes observed in the liver, kidney, or pancreas. |
It is important to emphasize that these results are for the whole plant extract and the toxicity profile of purified this compound may differ.
Non-Carcinogenicity and Safety Parameter Research for this compound (e.g., ADMET aspects)
There are no direct experimental studies on the carcinogenicity of this compound. However, its safety profile has been explored using in silico computational models that predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). tandfonline.comnih.gov These predictive tools are valuable in the early stages of drug discovery to forecast a compound's likely behavior and potential liabilities.
One in silico study that analyzed this compound predicted that the compound would be non-carcinogenic and non-irritant. tandfonline.comnih.gov The same study, however, predicted it to be inactive regarding hepatotoxicity (liver toxicity), mutagenicity (ability to cause genetic mutations), and cytotoxicity. tandfonline.com This prediction of inactivity for cytotoxicity contradicts the experimental evidence from multiple in vitro studies, underscoring that in silico models are predictive and may not always align with laboratory results. jst.go.jppharm.or.jpnih.gov
Another computational analysis identified this compound as a potential inhibitor for a specific protein kinase involved in cancer, noting that the compound possessed "modest indices for ADMET parameters," suggesting a reasonable but not perfect predicted safety and pharmacokinetic profile. researchgate.net These computational assessments provide a preliminary look at the safety parameters of this compound, indicating it may have a favorable profile in some aspects, such as non-carcinogenicity, but highlighting the need for further experimental validation. tandfonline.comresearchgate.net
Translational Research Perspectives and Drug Development Potential of Uvaretin
Uvaretin as a Natural Product Lead Compound in Drug Discovery
Natural products have historically been a rich source of inspiration for the development of new therapeutic agents, either as direct drug candidates, derivatives, or as scaffolds for synthetic modifications. questjournals.orgk-state.edu this compound, belonging to the chalcone (B49325) class of natural products, exemplifies this potential. nih.govrsc.orgrsc.org Research into this compound and its analogs has revealed a range of biological properties, including cytotoxicity against various cancer cell lines. ebi.ac.ukresearchgate.net
Studies have shown that this compound and other C-benzylated dihydrochalcones, such as isochamuvaritin, acumitin, isothis compound (B1212272), and dithis compound (B1227804), exhibit considerable cytotoxicity towards human promyelocytic leukemia HL-60 cells. ebi.ac.uk The cytotoxicity of this compound and dithis compound was observed to be stronger than that of isothis compound, suggesting that the substitution pattern, specifically the presence of a 5'-substitution of the 2-hydroxybenzyl group, can influence cytotoxic activity. ebi.ac.uk Cell cycle analysis in HL-60 cells treated with these compounds indicated an accumulation of cells in the G1 phase and the appearance of a sub-G1 peak, indicative of apoptotic cell death. ebi.ac.uk Further evidence of apoptosis induction was provided by the detection of DNA fragmentation and the activation of caspase-3. ebi.ac.uk
Beyond leukemia cells, this compound and its unsaturated enone variant have demonstrated IC50 values ranging between 2.0 and 5.1 µM in cancerous cell lines such as HeLa, U937, A549, and MIA PaCa-2. researchgate.net Screening of a library of chalcone derivatives based on the this compound structure has led to the identification of numerous compounds with single-digit µM IC50 activity as sole agents across six cancerous cell lines. researchgate.net These findings highlight the potential of this compound and its structural relatives as lead compounds for the development of new anticancer agents.
Challenges and Strategies in Translating this compound Research to Clinical Applications
Despite the promising preclinical findings, translating the research on natural products like this compound to clinical applications faces several challenges. One significant hurdle is the often-complex structure of natural products, which can make their synthesis challenging and costly. nih.govresearchgate.net Developing efficient and scalable synthetic routes is crucial for providing sufficient material for further research and potential clinical trials. Efforts have been made to develop improved synthetic routes to access the this compound class of chalcone natural products, with some routes offering increased yields compared to previous methods. rsc.orgresearchgate.net
Another challenge in the clinical translation of natural products is often related to their pharmacokinetic properties, such as solubility, bioavailability, and metabolism. researchgate.net While the provided text does not detail the specific pharmacokinetic profile of this compound, these are general challenges encountered in natural product drug development. Strategies to address these issues can include structural modifications to improve drug-like properties, formulation development, and the use of drug delivery systems.
Furthermore, establishing clear mechanisms of action and identifying specific molecular targets are important steps in the drug development process. While this compound has shown cytotoxicity and induction of apoptosis, detailed studies on its precise molecular targets and signaling pathways involved would strengthen its translational potential.
Development of this compound-Based Small Molecule Potentiators
Beyond acting as sole therapeutic agents, this compound derivatives have shown potential as small molecule potentiators. Potentiators are compounds that can enhance the efficacy of existing drugs, potentially allowing for lower dosages of the primary therapeutic agent and thereby reducing toxicity. nih.gov This strategy is particularly relevant in cancer chemotherapy, where the toxicities of many conventional drugs limit their usage. k-state.edursc.org
Research has explored the ability of chalcone-based compounds derived from the total synthesis of this compound to act as potentiators for known chemotherapeutic agents. nih.govresearchgate.netrsc.orgnih.gov For instance, studies have identified chalcone derivatives that exhibit strong synergism with 6-thiopurine (6TP), a drug used in the treatment of acute lymphocytic leukemia. nih.govresearchgate.netrsc.org One specific chalcone-based compound (referred to as 11c in one study) demonstrated significant synergism with 6TP in the pancreatic cancer cell line MIA PaCa-2, a cell line where 6TP is not currently prescribed. researchgate.netrsc.org
The development of this compound-based small molecule potentiators involves the synthesis and screening of chemical libraries based on the this compound scaffold. researchgate.netnih.govk-state.edu Structure-activity relationship studies have been conducted to understand how modifications to the chalcone core and phenolic groups influence both cytotoxicity and potentiation properties. researchgate.netnih.gov These studies have indicated that the level of hydrophobicity of the phenolic core can influence cytotoxicity, and potentiation with 6TP can be tuned by altering the less-hydrophobic character on the phenolic core. nih.gov The o-hydroxybenzyl group, a characteristic feature of the this compound family, has been found to contribute to cytotoxic character. nih.gov This research direction aims to identify compounds that, in combination with existing therapies, can improve treatment outcomes and potentially overcome drug resistance.
Future Directions for Clinical Translation of this compound Research
Future directions for the clinical translation of this compound research involve several key areas. Continued efforts in optimizing synthetic routes are essential to enable larger-scale production of this compound and its promising analogs for advanced preclinical studies and potential clinical trials. rsc.orgresearchgate.net
Further in-depth investigations into the mechanisms of action of this compound and its derivatives are crucial. Identifying specific protein targets and signaling pathways will provide a better understanding of how these compounds exert their biological effects and can guide the rational design of more potent and selective agents.
Preclinical studies in relevant animal models are necessary to evaluate the efficacy and pharmacokinetics of this compound and its derivatives in vivo. These studies will provide valuable data on absorption, distribution, metabolism, and excretion, as well as confirm the therapeutic potential observed in in vitro studies.
For this compound-based potentiators, future research should focus on identifying optimal drug combinations and evaluating their synergistic effects in various disease models. Understanding the mechanisms underlying the potentiation effect will also be important.
Finally, if preclinical studies demonstrate sufficient efficacy and a favorable safety profile, clinical trials would be the next step to evaluate the therapeutic potential of this compound or its derivatives in humans. This would involve rigorous testing in different phases to assess safety, dosage, and efficacy in specific patient populations. researchgate.net
Conclusion and Future Outlook for Uvaretin Research
Synthesis of Key Research Findings on Uvaretin
Research into this compound, a C-benzylated dihydrochalcone (B1670589) found in various Uvaria species, particularly Uvaria acuminata and Uvaria chamae, has revealed a range of promising biological activities. Key findings highlight its potential as an antitumor agent, demonstrating cytotoxicity against various cancer cell lines, including HeLa, U937, A549, MIA PaCa-2, HL-60, HT29, and A431 nih.govbiochemjournal.comscispace.com. Studies have reported IC50 values for this compound in the low micromolar range against several cancerous cell lines nih.gov. Furthermore, a mixture containing this compound and Dithis compound (B1227804) showed notable cytotoxicity against brine shrimp larvae and activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus anthracis biochemjournal.com. This compound has also been associated with antibacterial, antimalarial, and antifungal activities sciencearchives.orgtandfonline.comnih.govnih.gov.
The synthesis of this compound and its analogs has been explored, with improved synthetic routes developed to access these compounds nih.govresearchgate.net. Structure-activity relationship studies on chalcone-based libraries, including this compound derivatives, have indicated that the hydrophobicity of the phenolic core can influence cytotoxicity researchgate.netnih.gov. The presence of the o-hydroxybenzyl group within the this compound family has been identified as contributing to its cytotoxic character researchgate.netnih.gov.
Identification of Critical Knowledge Gaps in this compound Research
Despite the promising findings, several critical knowledge gaps remain in this compound research. While in vitro studies have demonstrated various biological activities, comprehensive in vivo data for this compound itself is limited sciencearchives.orgnih.gov. The precise mechanisms of action underlying many of its observed pharmacological effects, particularly its anticancer and antimicrobial properties, require further detailed investigation at the molecular level researchgate.net. Understanding the specific cellular targets and pathways modulated by this compound is crucial for its development as a therapeutic agent.
Furthermore, research often focuses on crude extracts or mixtures containing this compound, making it challenging to definitively attribute observed activities solely to this compound tandfonline.comtandfonline.com. More studies focusing on the isolated compound are needed to fully understand its individual potential. There is also a need for more in-depth pharmacokinetic and pharmacodynamic studies to understand how this compound is absorbed, distributed, metabolized, and excreted in biological systems mdpi.com. The potential for synergy or antagonism when this compound is used in combination with other compounds, either from the plant extract or conventional drugs, also represents a knowledge gap nih.govresearchgate.net.
Proposed Future Research Trajectories for this compound Studies
Future research on this compound should prioritize filling the identified knowledge gaps. This includes conducting rigorous in vivo studies to validate the efficacy and assess the therapeutic potential of isolated this compound in relevant disease models nih.gov. Detailed investigations into the molecular mechanisms of action are essential, employing techniques such as target identification assays, pathway analysis, and structural biology researchgate.netnih.gov.
Further phytochemical studies focusing on the isolation and characterization of this compound and related compounds from various Uvaria species are warranted to explore structural diversity and potential new bioactive analogs sciencearchives.orgscirp.org. Expanding the scope of biological screening to include a wider range of cancer cell lines, microbial strains, and other disease targets could uncover additional therapeutic applications sciencearchives.orgnih.gov. Research into optimizing synthetic routes and exploring semi-synthetic modifications of this compound could lead to the development of more potent and selective derivatives nih.govresearchgate.netnih.gov. Additionally, studies investigating the pharmacokinetics, bioavailability, and potential toxicity of isolated this compound are crucial for assessing its viability as a drug candidate mdpi.com.
Broader Impact of this compound Research on Natural Product Drug Discovery
Research on this compound contributes significantly to the broader field of natural product drug discovery. As a natural product with diverse biological activities, this compound serves as a valuable lead compound for the development of new therapeutic agents researchgate.netbiomedpharmajournal.org. Its chalcone (B49325) core structure provides a scaffold that can be modified to generate novel compounds with improved potency, selectivity, and pharmacokinetic properties nih.govresearchgate.netmdpi.com.
The study of this compound from Uvaria species also highlights the importance of ethnopharmacology and the potential of traditional medicinal plants as sources of bioactive compounds biochemjournal.comsciencearchives.orgnih.gov. Research into compounds like this compound validates the traditional uses of these plants and provides a scientific basis for their therapeutic claims scispace.comsciencearchives.org. Furthermore, the challenges encountered in this compound research, such as isolation yields and the need for detailed mechanistic studies, inform and improve strategies for the discovery and development of other natural product-derived drugs tandfonline.comtandfonline.commdpi.com. The success in synthesizing this compound and its analogs also demonstrates the feasibility of developing synthetic or semi-synthetic routes for complex natural products, expanding the possibilities for drug development from natural sources nih.govresearchgate.net.
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are most effective for characterizing Uvaretin’s purity and structural identity?
- Methodological Answer : Use a combination of HPLC-PDA (for purity assessment) and NMR (1H, 13C, DEPT, and HSQC for structural elucidation). Cross-validate with FT-IR to confirm functional groups and HRMS for molecular mass verification. For isomers or degradation products, employ LC-MS/MS with collision-induced dissociation (CID) to resolve ambiguities .
- Data Example :
| Technique | Key Parameters | Detection Limit | Accuracy |
|---|---|---|---|
| HPLC-PDA | C18 column, 1.0 mL/min, λ=280 nm | 0.1 µg/mL | ±2% RSD |
| 1H NMR | 600 MHz, DMSO-d6, 25°C | 0.5 mg sample | >99% purity |
Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability testing using ICH guidelines (Q1A-R2):
- pH Stability : Prepare buffer solutions (pH 1–10) and incubate this compound at 37°C for 24–72 hours. Monitor degradation via HPLC.
- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds (e.g., ΔH values). For light sensitivity, follow ICH Q1B photostability protocols .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound across cell-line models be systematically reconciled?
- Methodological Answer :
- Step 1 : Validate experimental conditions (e.g., cell passage number, culture media batch effects) using positive/negative controls.
- Step 2 : Perform dose-response curves (IC50/EC50) across multiple cell lines (e.g., HEK293, HepG2, MCF-7) with standardized protocols.
- Step 3 : Use multi-omics integration (transcriptomics + metabolomics) to identify this compound’s off-target effects or cell-specific signaling pathways. Publish raw datasets in repositories like PRIDE or MetaboLights for reproducibility .
Q. What computational strategies are optimal for predicting this compound’s binding affinities to understudied protein targets?
- Methodological Answer :
- Docking : Use AutoDock Vina or Schrödinger Glide with flexible ligand sampling and MM-GBSA scoring. Validate with experimental SPR (surface plasmon resonance) data.
- MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess binding stability (RMSD <2 Å). Incorporate free-energy perturbation (FEP) for ΔΔG calculations .
- Example Workflow :
1. Target selection (e.g., kinases, GPCRs via KEGG/UniProt)
2. Homology modeling (SWISS-MODEL) for unresolved structures
3. Virtual screening → Hit validation → SAR analysis
Q. How should researchers address discrepancies in this compound’s reported antioxidant vs. pro-oxidant effects?
- Methodological Answer :
- Mechanistic Clarification : Use EPR spectroscopy to detect ROS (e.g., •OH, O2•−) generation in vitro. Pair with cellular assays (DCFH-DA fluorescence) under normoxic vs. hypoxic conditions.
- Dose-Dependency : Establish a U-shaped dose-response curve. For example, low doses (1–10 µM) may activate Nrf2/ARE pathways, while high doses (>50 µM) induce oxidative stress via mitochondrial uncoupling .
Data Integrity & Reproducibility
Q. What protocols ensure reproducibility in this compound’s isolation from natural sources?
- Methodological Answer :
- Extraction : Use accelerated solvent extraction (ASE) with ethanol-water (70:30 v/v) at 100°C/1500 psi. Standardize biomass particle size (<0.5 mm).
- Purification : Combine flash chromatography (Silica gel 60, hexane-EtOAc gradient) and preparative HPLC (C18, 5 µm). Report retention factors (k) and purity thresholds (>95%) .
Q. How can researchers mitigate batch-to-batch variability in this compound’s pharmacological assays?
- Methodological Answer :
- Standardization : Use a single commercial source or in-house synthesis batch for all experiments. Characterize each batch via NMR/HPLC.
- Blinding : Implement double-blinding in cell-based assays. Use robotic liquid handlers (e.g., Hamilton STAR) to minimize pipetting errors .
Ethical & Reporting Standards
Q. What are the minimum metadata requirements for publishing this compound-related datasets?
- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Include raw spectral data (NMR, MS), instrument calibration logs, and cell-line authentication certificates.
- Use domain-specific repositories (e.g., ChEMBL for bioactivity data, Zenodo for supplementary figures) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
